molecular formula C12H7ClF3NO2 B1607968 3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenol CAS No. 95711-07-2

3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenol

Cat. No.: B1607968
CAS No.: 95711-07-2
M. Wt: 289.64 g/mol
InChI Key: PQPVBXCOPBPDTC-UHFFFAOYSA-N
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Description

3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenol is a chemical compound that features a phenol group linked to a pyridine ring substituted with chlorine and trifluoromethyl groups. This compound is of significant interest due to its unique structural properties, which make it valuable in various scientific and industrial applications.

Mechanism of Action

Target of Action

The primary target of this compound is acetyl-CoA carboxylase (ACC) . ACC is a crucial enzyme in fatty acid metabolism, catalyzing the carboxylation of acetyl-CoA to produce malonyl-CoA . This step is the first and rate-limiting step in the biosynthesis of long-chain fatty acids .

Mode of Action

The compound acts as an inhibitor of acetyl-CoA carboxylase . By binding to the ACC, it prevents the conversion of acetyl-CoA to malonyl-CoA, thereby disrupting the synthesis of fatty acids

Biochemical Pathways

The inhibition of ACC affects the fatty acid biosynthesis pathway . This disruption can lead to a decrease in the production of long-chain fatty acids, which are essential components of cell membranes and signaling molecules . The downstream effects of this inhibition can vary depending on the specific biological context, but they may include alterations in cell membrane integrity and signal transduction.

Pharmacokinetics

As a proherbicide, it undergoesbiochemical conversion (likely through hydrolysis of the methyl ester) to become the active herbicide . The impact of these properties on the compound’s bioavailability would need further investigation.

Result of Action

The inhibition of ACC by this compound can lead to a disruption in fatty acid biosynthesis . This disruption can affect various cellular processes, including cell membrane formation and signal transduction . The specific molecular and cellular effects can vary depending on the biological context.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenol typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-5-(trifluoromethyl)pyridine and phenol.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF).

    Procedure: The phenol is deprotonated by the base, forming a phenoxide ion, which then undergoes a nucleophilic aromatic substitution with 3-chloro-5-(trifluoromethyl)pyridine to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group can undergo oxidation to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or reduced derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-5-(trifluoromethyl)pyridine: Lacks the phenol group, making it less versatile in forming hydrogen bonds.

    3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}aniline: Contains an aniline group instead of a phenol, which may alter its biological activity.

Uniqueness

3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenol is unique due to the presence of both a phenol and a trifluoromethyl group, which confer distinct chemical and biological properties

This compound’s versatility and unique properties make it a valuable subject of study in both academic and industrial research.

Properties

IUPAC Name

3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClF3NO2/c13-10-4-7(12(14,15)16)6-17-11(10)19-9-3-1-2-8(18)5-9/h1-6,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQPVBXCOPBPDTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20382395
Record name 3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95711-07-2
Record name 3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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